Product packaging for Olivoretin(Cat. No.:CAS No. 90297-52-2)

Olivoretin

Cat. No.: B1219251
CAS No.: 90297-52-2
M. Wt: 465.7 g/mol
InChI Key: HQINLFPKZPQGGD-ZVYOULDASA-N
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Description

Olivoretin represents a series of isomers—Olivoretins A, B, C, and D—isolated from Streptoverticillium olivoreticuli that are crucial for investigating the structure-activity relationship of the potent tumor promoter teleocidin B . Research indicates that a free primary hydroxyl group is essential for biological activity; Olivoretins A, B, and C, which are O-methylated derivatives, are biologically inactive, whereas this compound D, which possesses the free hydroxyl group, is active and structurally identical to teleocidin B-4 . This makes this compound an invaluable tool for probing the biochemical mechanisms of teleocidin-like activity and the specific structural features required for protein kinase C activation . The elucidation of the structure of this compound A and D was achieved through X-ray analysis, confirming the identity of this compound D with teleocidin B . Offered for research applications only, this compound is intended for use in biochemical and pharmacological studies to further understand cell signaling pathways. It is strictly for laboratory research and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H43N3O2 B1219251 Olivoretin CAS No. 90297-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6S,9S,14R,17R)-17-ethenyl-6-(methoxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N3O2/c1-10-28(6)11-12-29(7,18(4)5)21-14-22-23-19(15-30-25(23)24(21)28)13-20(16-34-9)31-27(33)26(17(2)3)32(22)8/h10,14-15,17-18,20,26,30H,1,11-13,16H2,2-9H3,(H,31,33)/t20-,26-,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQINLFPKZPQGGD-ZVYOULDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C=C)(C)C(C)C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4C(=CC(=C23)N1C)[C@@](CC[C@]4(C)C=C)(C)C(C)C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238083
Record name Olivoretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90297-52-2
Record name Olivoretin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090297522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olivoretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Isomeric Forms of Olivoretin

Methodologies for Structural Determination

The structural determination of complex natural products like Olivoretin involves the application of several complementary techniques, each providing specific types of information about the molecule. sydney.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules, providing detailed information about the connectivity of atoms and the types of functional groups present. rsc.org By analyzing the chemical shifts, splitting patterns, and integration of signals in proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can deduce the carbon-hydrogen framework and identify neighboring atoms. nd.edu Two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY are particularly valuable for establishing correlations between nuclei, allowing for the complete assignment of signals and the construction of the molecular skeleton. nd.edu These methods have been extensively applied in the structural elucidation of this compound and its various analogues, providing crucial data for confirming proposed structures and identifying subtle differences between isomers. researchgate.net

Mass Spectrometry (MS) Applications in Compound Identification

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining information about its fragmentation pattern. numberanalytics.comlibretexts.org By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, the molecular formula can often be determined, especially with high-resolution mass spectrometry. sydney.edu.aunumberanalytics.com The fragmentation pattern, observed as a series of lower m/z peaks in the mass spectrum, provides clues about the substructures within the molecule. numberanalytics.com Different ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), can be used depending on the nature of the compound. numberanalytics.com Mass spectrometry has played a significant role in the identification and structural characterization of this compound compounds, complementing NMR data by providing accurate molecular weight information and supporting structural assignments through fragmentation analysis. nih.gov

X-Ray Diffraction Analysis for Absolute Stereochemistry

X-ray diffraction analysis is a definitive method for determining the precise three-dimensional structure of crystalline compounds, including the absolute stereochemistry (the spatial arrangement of atoms). ontosight.ai By analyzing the diffraction pattern produced when X-rays interact with a crystal, the electron density distribution within the molecule can be mapped, revealing the positions of individual atoms. This technique is particularly important for chiral molecules like this compound, where the handedness of the molecule affects its properties. X-ray analysis has been instrumental in confirming the structures and determining the absolute configurations of certain this compound isomers, such as this compound D (which is identical to teleocidin B). researchgate.netnii.ac.jp The structural information obtained from X-ray diffraction provides an unambiguous basis for understanding the rigid framework and stereochemical features of these compounds.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Chiral Analysis

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopies are techniques used to study the interaction of chiral molecules with polarized light. pg.edu.pljascoeurope.comslideshare.net ORD measures the change in the rotation of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. slideshare.netbiologic.net Both techniques are sensitive to the stereochemistry and conformation of chiral molecules. pg.edu.pljascoeurope.com The characteristic curves obtained from ORD and CD spectra, known as Cotton effects, provide information about the presence and nature of chiral centers and chromophores within the molecule. jascoeurope.com These methods are valuable for analyzing the stereoisomers of this compound, helping to differentiate between enantiomers and diastereomers and providing insights into their three-dimensional structures in solution. jascoeurope.com

Characterization of this compound Analogues and Stereoisomers

This compound exists in several closely related forms, known as analogues and stereoisomers. These variants share a common core structure but differ in their substitution patterns or the spatial arrangement of atoms. ontosight.ai

This compound A, B, C, D, and E Structural Distinctions

Research has identified several distinct this compound compounds, including this compound A, B, C, D, and E. These compounds are often isolated from natural sources, such as Streptoverticillium olivoreticuli. researchgate.netnih.gov While they share the fundamental benzo[g]1,4:diazonino[7,6,5-cd]indol-6-one backbone, their structural differences lie in variations in methylation and the arrangement of substituents, particularly on the terpenoid moiety. ontosight.airsc.org

This compound D has been shown to be identical in structure to teleocidin B-4. researchgate.netnii.ac.jpnih.govfda.gov this compound A was found to be O-methyl this compound D, indicating a methylation on a hydroxyl group compared to this compound D. researchgate.netresearchgate.net The structures of this compound B and C have also been elucidated, with studies highlighting their distinct structural features. researchgate.netnih.gov this compound E is characterized by a tertiary butyl group at a specific position (C-19) and a methyl group blocking an essential primary hydroxyl group, which impacts its biological activity. rsc.orgwikipedia.orgwikipedia.org These structural variations, often subtle, can lead to different chemical and biological properties among the this compound analogues.

The following table summarizes some key structural distinctions based on available information:

CompoundKey Structural FeaturesRelationship to Teleocidins
This compound DContains a free primary hydroxyl group.Identical to Teleocidin B-4. researchgate.netnii.ac.jpnih.govfda.gov
This compound AO-methylated form of this compound D. researchgate.netresearchgate.netO-methylated Teleocidin B-4.
This compound BDistinct from A, C, and D. Structural details elucidated by X-ray analysis. researchgate.netnih.govRelated Teleocidin B isomer.
This compound CDistinct from A, B, and D. Structural details elucidated by X-ray analysis; exists as conformers in crystal. researchgate.netnih.govRelated Teleocidin B isomer.
This compound ETertiary butyl group at C-19; methyl group blocking primary hydroxyl. rsc.orgwikipedia.orgwikipedia.orgRelated Teleocidin metabolite.

These structural differences underscore the complexity of the this compound family of compounds and the importance of detailed structural analysis to differentiate between the various analogues and stereoisomers.

Conformational Analysis and Dynamic Stereochemistry

Investigations into the stereochemistry and conformation of this compound and related compounds have provided insights into their three-dimensional structures. A circular dichroism study indicated that the nine-membered ring present in this compound A and teleocidin B exhibits an S,S configuration researchgate.net.

Studies on related tumor promoters suggest that these molecules can exist in different conformational states in solution pnas.org. For a compound related to teleocidin B (possibly indolactam V or teleocidin B itself), a temperature study using 90 MHz NMR in deuterated dimethyl sulfoxide (B87167) and pyridine (B92270) was conducted to find evidence of two conformers. While some signal changes were noted, definitive proof for the existence of two conformers was not obtained kyoto-u.ac.jp. However, analysis of this compound by HPLC using a β-Porasil column with a mixture of chloroform (B151607) and 2-propanol (95:5) at temperatures below -100°C resulted in the separation into two peaks, suggesting the presence of different conformers or isomers at low temperatures kyoto-u.ac.jp.

Molecular dynamics simulations have been employed in the study of related compounds like teleocidin A-1 to understand their conformational behavior. For instance, a simulation starting from one possible conformation of teleocidin A-1 showed that the dihedral angle of C23-C24-C25-C26 changes within a 1-ns simulation, supporting a proposed conformation d-nb.info. Conformational changes have also been highlighted as playing a role in enzymatic reactions involved in the biosynthesis of these compounds d-nb.infonih.gov. The conformational dynamics of substrate radicals have been noted as influencing selectivity and reactivity in biosynthetic processes researchgate.net.

While detailed dynamic stereochemistry studies specifically focused on the various this compound isomers are not extensively detailed in the available information, the research on their structural elucidation, isomeric forms, and the conformational analysis of closely related compounds provides a foundation for understanding their three-dimensional characteristics and flexibility.

Biosynthetic Pathways of Olivoretin

Microbial Origin and Producing Organisms: Streptomyces olivoreticuli and Related Strains

Olivoretin compounds, including this compound C and this compound E, were initially isolated from Streptomyces olivoreticuli. rsc.orgresearchgate.net Streptomyces species are well-known soil-dwelling bacteria recognized for their ability to produce a diverse array of secondary metabolites, including antibiotics and other bioactive compounds. ontosight.ai The classification of Streptomyces olivoreticuli has undergone revisions, with some strains previously classified under Streptoverticillium olivoreticuli. ontosight.ainih.gov Research on Streptomyces olivoreticuli and related strains continues to focus on their potential for producing novel compounds and understanding their biosynthetic capabilities. ontosight.ainih.gov

Enzymatic Cascade in this compound Biosynthesis

The biosynthesis of this compound involves a series of enzymatic reactions, starting from the formation of a precursor molecule and proceeding through several modification steps. The key enzymes in this cascade include non-ribosomal peptide synthetases, cytochrome P450 monooxygenases, prenyltransferases, and methyltransferases. jst.go.jpresearchgate.netnih.govresearchgate.netd-nb.info

Role of Non-Ribosomal Peptide Synthetases (NRPS) in Precursor Formation

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes responsible for the biosynthesis of a wide variety of peptide natural products without the involvement of ribosomes. researchgate.netnih.gov In the context of this compound biosynthesis, an NRPS enzyme, specifically TleA, is involved in the initial steps, likely the synthesis of a peptide precursor. jst.go.jpnih.govresearchgate.net Functional analysis of LtxA, a homolog of TleA found in the lyngbyatoxin biosynthetic pathway, revealed that it accepts specific amino acids, such as valine and tryptophan, and catalyzes their assembly and modification, leading to the formation of a precursor molecule like N-methyl-L-valyl-L-tryptophanol (NMVT). jst.go.jpnih.gov This peptide precursor serves as the foundation upon which the subsequent enzymatic modifications build the complex structure of this compound.

Cytochrome P450 Monooxygenases in Oxidative Steps

Cytochrome P450 monooxygenases (P450s) are a superfamily of versatile heme-containing enzymes that catalyze a wide range of oxidative reactions in natural product biosynthesis. rsc.orgmdpi.comnih.gov In this compound biosynthesis, a P450 enzyme, TleB, plays a crucial role, specifically in the formation of the C-N bond that is essential for the indolactam core structure. jst.go.jpnih.govresearchgate.netd-nb.info Studies on TleB and its homolog HinD have provided insights into the mechanism of this C-N bond formation, which involves the reaction between specific atoms of the precursor molecule. jst.go.jpnih.gov P450 enzymes are known for their ability to introduce oxygen atoms into substrates, catalyzing reactions such as hydroxylation and epoxidation, which are vital for modifying the terpene scaffold during biosynthesis. rsc.orgmdpi.comnih.gov

Prenyltransferases (e.g., TleC) and Reverse Prenylation Mechanisms

Prenyltransferases (PTs) are enzymes that catalyze the attachment of prenyl groups to various acceptor molecules, a modification that can significantly impact the lipophilicity and bioactivity of natural products. nih.govresearchgate.net In this compound biosynthesis, the prenyltransferase TleC is responsible for the reverse prenylation of an indolactam intermediate. jst.go.jpnih.govresearchgate.netd-nb.info TleC catalyzes the attachment of a C10 geranyl group to the C-7 position of indolactam V. nih.gov This reverse prenylation mechanism, where the C-3 tertiary carbocation of the prenyl donor reacts with the acceptor, is less common than normal prenylation. nih.gov Structural analyses of TleC have provided insights into its substrate recognition and catalytic mechanism, revealing an αββα barrel fold typical of aromatic prenyltransferases. jst.go.jpnih.gov

Methyltransferases (e.g., TleD) in Terpene Cyclization

Methyltransferases (MTs) are enzymes that catalyze the transfer of a methyl group from a donor molecule, such as S-adenosylmethionine (SAM), to a substrate. nih.govrsc.org In the biosynthesis of this compound, the methyltransferase TleD plays a critical and remarkable role. rsc.orgjst.go.jpresearchgate.netnih.govresearchgate.netd-nb.info TleD is responsible for the C-methylation of the geranyl moiety of a teleocidin A-1 precursor. rsc.orgresearchgate.net This methylation event is not merely a simple modification but acts as a trigger for the subsequent terpene cyclization, leading to the formation of the cyclic terpene structure found in olivoretins. rsc.orgresearchgate.netnih.govresearchgate.netd-nb.info TleD is a SAM-dependent methyltransferase, and its crystal structure has been studied, providing structural information about this methylation-triggered cyclization. nih.govd-nb.info

Proposed Reaction Mechanisms for Enzymatic Conversions

The enzymatic conversions in this compound biosynthesis involve intricate reaction mechanisms. The C-N bond formation catalyzed by the P450 TleB is proposed to involve the abstraction of hydrogen atoms and the subsequent formation of a C-N bond, potentially through a radical mechanism. nih.gov The prenylation catalyzed by TleC involves a reverse prenylation mechanism where the C-3 of the prenyl donor attacks the C-7 of the indolactam. nih.gov The most notable mechanism is the terpene cyclization initiated by TleD. rsc.orgresearchgate.netnih.govresearchgate.netd-nb.info The TleD-catalyzed methylation at C-25 of the geranyl group generates a cationic intermediate. rsc.orgnih.govrsc.org This cation then triggers a cascade of reactions, including intramolecular cyclization through an electrophilic aromatic substitution at C-7 of the indole (B1671886) ring, leading to the formation of spiro-fused intermediates and ultimately the cyclic terpene moiety of olivoretins. rsc.orgnih.govd-nb.inforsc.org Isotope labeling experiments have supported this proposed mechanism, showing the migration of a deuterium (B1214612) atom during the cyclization process. rsc.orgnih.gov The hydrophobic nature of the TleD active site is thought to be important for stabilizing the carbocation intermediate and facilitating the cyclization. nih.govd-nb.info

Genetic Basis of this compound Biosynthesis

The biosynthesis of many complex natural products in microorganisms is governed by the presence of biosynthetic gene clusters (BGCs). These clusters typically contain the genes encoding the enzymes required for the entire biosynthetic pathway, as well as regulatory genes and transport proteins.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

Research into the biosynthesis of teleocidin-type compounds, which include olivoretins, has led to the identification and characterization of relevant BGCs in producer organisms. Streptomyces olivoreticuli is known to produce this compound C and this compound E rsc.org. Genome sequencing of Streptomyces olivoreticuli ATCC 31159 has revealed a significant number of putative biosynthetic gene clusters, indicating its potential for producing diverse secondary metabolites nih.gov. While the specific BGC for this compound biosynthesis in S. olivoreticuli is a subject of ongoing research, the presence of numerous BGCs in its genome suggests that the genes responsible for this compound production are likely organized in a clustered manner, a common feature for microbial secondary metabolite biosynthesis nih.govresearchgate.net.

Studies on related compounds, such as lyngbyatoxin A (which is identical to teleocidin A-1), have provided insights into the genetic architecture of this class of molecules. The lyngbyatoxin A BGC (ltxABCD) identified in the cyanobacterium Moorea producens encodes several enzymes, including a nonribosomal peptide synthetase (NRPS), a P450 monooxygenase, an aromatic prenyltransferase (LtxC), and an oxidase/reductase researchgate.net. LtxC, for instance, catalyzes the prenylation of indolactam V, a core structure found in teleocidins and olivoretins rsc.orgresearchgate.net. Similarly, the teleocidin B BGC (tle cluster) in Streptomyces blastmyceticus contains genes encoding an NRPS (TleA), a P450 oxygenase (TleB), and a prenyltransferase (TleC) researchgate.net. These findings from related pathways provide a genetic framework for investigating the this compound BGCs. The observation that the tle cluster was likely sufficient for teleocidin B production supports the general principle that microbial biosynthetic genes are typically clustered researchgate.net. However, some enzymes, like the methyltransferase responsible for C-26 methylation in this compound E biosynthesis, might be encoded outside the core cluster rsc.org.

Gene Expression and Regulation in Producer Strains

The expression of genes within biosynthetic gene clusters is a tightly regulated process, ensuring that secondary metabolites are produced at appropriate times and conditions. Regulation of secondary metabolism in microorganisms, including Streptomyces, involves complex networks influenced by various environmental factors mdpi.com. Pathway-specific regulators are often found within BGCs and play a crucial role in controlling the transcription of the genes involved in the pathway mdpi.comnih.gov. These regulators can function as positive activators, inducing the expression of the downstream biosynthetic genes mdpi.com.

While detailed studies specifically on the gene expression and regulation of this compound biosynthetic genes are limited in the provided information, general principles of microbial gene regulation apply. The expression of BGC genes can be influenced by global regulators and epigenetic modifications, forming a hierarchical regulatory network mdpi.com. Understanding this regulation is crucial for potentially manipulating production levels or activating silent gene clusters. Techniques such as heterologous expression, where genes are expressed in a different host organism, can be valuable tools for studying the function of individual genes within the this compound BGC and understanding their regulatory mechanisms wikipedia.org. Achieving controlled and tunable gene expression in producer strains or heterologous hosts is an area of ongoing research in natural product biosynthesis elifesciences.orgfrontiersin.orgnih.gov.

Isotope-Feeding and Chemical Transformation Studies in Pathway Elucidation

Isotope-feeding studies and chemical transformation experiments have historically been invaluable techniques for deciphering the complex biosynthetic pathways of natural products, including the olivoretins and related teleocidins. These methods allow researchers to trace the incorporation of labeled precursors into the final compounds and to understand the sequence of enzymatic reactions involved.

Chemical transformation studies complement isotope-feeding experiments by examining the conversion of proposed intermediates into the final product or related structures through chemical reactions, often mimicking enzymatic steps. The isolation of various related compounds from the same organism can also provide clues about the biosynthetic sequence. For example, the isolation of this compound C and this compound E from Streptomyces olivoreticuli has contributed to the construction of proposed biosynthetic pathways for teleocidins rsc.org. Chemical transformation experiments, such as the acid-catalyzed transformation of blastmycetin D to this compound A, have provided valuable insights into possible late-stage modifications in the pathway researchgate.net.

Proposed pathways for teleocidin biosynthesis, which likely share common steps with this compound biosynthesis, have been developed based on such studies. One proposed pathway involves the methylation of C-25 of teleocidin A-1, followed by cyclization to yield a spiro intermediate rsc.org. Subsequent rearrangements of this intermediate can lead to various teleocidin structures, including des-O-methyl-olivoretin C rsc.org. The isolation of blastmycetin E has led to the proposal of a pathway involving C-26 methylation that could lead to the this compound E scaffold, although this pathway requires further determination rsc.org. These examples demonstrate how a combination of isolating pathway intermediates and performing chemical transformations can help piece together the biosynthetic route. The use of chemical transformation in pathway elucidation is a recognized approach in natural product research frontiersin.orgresearchgate.netchemrxiv.org.

Chemical and Chemoenzymatic Synthesis of Olivoretin and Its Scaffolds

Total Synthesis Approaches to Olivoretin and Related Indolactams

Total synthesis efforts for indolactam alkaloids, including the core structure of this compound and its related compounds like indolactam V, have been pursued through various strategies. Indolactam V, a key structural motif, has been synthesized using different approaches. One concise eight-step total synthesis of (−)-indolactam V starts from 4-bromoindole. chemistryviews.orgacs.orgnih.gov Another approach to (−)-indolactam V was achieved in 8 steps from a 4-nitrotryptophan (B14803151) derivative or in 12 steps from L-glutamic acid. rsc.org A stereospecific 7-step synthesis of (−)-indolactam V from tryptophan methyl ester has also been described, featuring photocyclisation and nitrene-mediated ring expansion as key steps. rsc.org

Total synthesis routes often target the nine-membered lactam parent structure, (−)-indolactam V, which is a potent agonist of protein kinase C (PKC). acs.orgnih.gov These syntheses commonly rely on intramolecular peptide coupling to form the macrocycle. acs.org More recent strategies have explored alternative approaches, such as those involving indolyne functionalization to establish the C4–N linkage and intramolecular conjugate addition to construct the nine-membered ring. nih.gov The total synthesis of indolactam V can serve as a foundation for the divergent synthesis of other related alkaloids through late-stage functionalization. nih.gov

Key Synthetic Methodologies and Strategic Bond Formations

Key synthetic methodologies employed in the total synthesis of indolactams involve the formation of critical carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, particularly in constructing the nine-membered lactam ring and the indole (B1671886) core.

One important strategy involves establishing the indole C4–nitrogen bond. This has been achieved through methods such as copper-catalyzed amino acid arylation, which is applicable to various hydrophobic amino acids and allows for diversification of indolactam scaffolds. chemistryviews.orgacs.orgnih.gov Another approach utilizes distortion-controlled indolyne functionalization. nih.govacs.org

The formation of the nine-membered lactam ring is a crucial and often challenging step. Intramolecular peptide coupling is a common method. acs.org Other strategies include intramolecular indole alkylation chemistryviews.org and intramolecular conjugate addition. nih.gov Macrocyclization reactions, such as those catalyzed by thioesterase domains, are also relevant in the broader synthesis of macrocyclic peptides and polyketides, which share some structural complexities with this compound. beilstein-journals.org

Stereocontrol is paramount in the synthesis of these complex molecules. For example, in some syntheses, stereochemical configurations at specific carbons, such as C9 in indolactam V precursors, are set with diastereoselectivity. acs.org

Specific reactions and intermediates highlighted in indolactam synthesis include:

Copper-catalyzed amino acid arylation for C4-N bond formation. chemistryviews.orgacs.orgnih.gov

Intramolecular indole alkylation for ring closure. chemistryviews.org

Intramolecular peptide coupling for macrocycle formation. acs.org

Indolyne functionalization, including nucleophilic addition and cycloaddition reactions, offering control over regioselectivity. acs.org

Magnesium-promoted one-pot deprotection–dehydration reactions. acs.org

Palladium-catalyzed indole synthesis from iodoaniline derivatives and aldehydes. rsc.org

Lactamization of the 9-membered ring using coupling reagents like HATU. rsc.org

Photocyclisation and nitrene-mediated ring expansion in the synthesis of indolactam V. rsc.org

Late-stage sp2–sp3 cross-couplings for introducing substituents. nih.gov

Electrochemical amination and copper-mediated aziridine (B145994) opening followed by macrolactamization in teleocidin B synthesis. researchgate.net

C-H borylation and redox-relay chain walking for quaternary carbon centers. researchgate.net

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers powerful routes for accessing complex natural products like this compound and its analogues. beilstein-journals.orgnih.gov This approach leverages the high selectivity and efficiency of enzymes for specific reactions that may be challenging to achieve solely through chemical means. nih.gov

Enzyme-Catalyzed Reactions in this compound Analogue Production

Enzymes play crucial roles in the biosynthesis of indolactam alkaloids, providing insights and tools for chemoenzymatic synthesis. Key enzymatic steps identified in the biosynthesis of teleocidins, which share the indolactam scaffold with this compound, include those catalyzed by non-ribosomal peptide synthetases (NRPS), cytochrome P450 monooxygenases, and prenyltransferases. researchgate.netsci-hub.sersc.orgnih.gov

A critical enzyme-catalyzed reaction is the intramolecular C-N bond formation that generates the indolactam scaffold. researchgate.netsci-hub.seresearchgate.netnih.gov Cytochrome P450 oxidases, such as TleB from Streptomyces blastmyceticus and HinD from Streptoalloteichus hindustanus, catalyze this unusual reaction, forming the nine-membered lactam ring from a linear dipeptide precursor like N-methylvalyl-tryptophanol. researchgate.netsci-hub.seresearchgate.netnih.govresearchgate.net Mechanistic studies suggest this cyclization may involve the generation of a diradical species and subsequent coupling. researchgate.netsci-hub.seresearchgate.netnih.gov

Prenyltransferases are another class of enzymes important for diversifying indolactam structures. Enzymes like TleC from S. blastmyceticus and MpnD from Marinactinospora thermotolerans catalyze the prenylation of indolactam V, attaching isoprenoid units (like geranyl or dimethylallyl) to the indole ring, typically at the C-7 position through a 'reverse' prenylation. nih.govrsc.orgnih.govnih.gov This enzymatic prenylation is often stereoselective. rsc.orgnih.gov

Methyltransferases, such as TleD in teleocidin B biosynthesis, catalyze methylation reactions that can trigger further cyclizations and structural diversification. rsc.orgnih.gov

Data on enzyme-catalyzed reactions:

Enzyme ClassExample EnzymeSubstrate(s)Reaction CatalyzedProduct(s)
Non-ribosomal Peptide SynthetaseTleAL-Valine, L-TryptophanDipeptide formation and reduction of C-terminal thioesterLinear dipeptide (e.g., N-methylvalyl-tryptophanol)
Cytochrome P450 MonooxygenaseTleB, HinDN-methylvalyl-tryptophanolIntramolecular C-N bond formation (oxidative cyclization)Indolactam V
PrenyltransferaseTleCIndolactam V, Geranyl pyrophosphate (GPP)C-7 'reverse' prenylationLyngbyatoxin A (7-geranylindolactam V)
PrenyltransferaseMpnDIndolactam V, Dimethylallyl pyrophosphate (DMAPP)C-7 'reverse' prenylationPendolmycin (7-dimethylallylindolactam V)
MethyltransferaseTleDTeleocidin A-1, SAMC-methylation triggering terpene cyclizationTeleocidin B variants

Biocatalytic Potential for Structural Diversification

Biocatalysis, utilizing whole cells or isolated enzymes, offers significant potential for the structural diversification of this compound and related indolactam scaffolds. chemistryviews.orgacs.orgnih.govfrontiersin.org The modular nature of some synthetic approaches, particularly those employing enzyme-catalyzed steps, allows for the introduction of diverse functional groups and modifications. chemistryviews.orgacs.orgnih.gov

Enzymes involved in the biosynthetic pathways of indolactams exhibit some substrate promiscuity, meaning they can accept a range of related molecules as substrates. researchgate.net This promiscuity can be exploited in chemoenzymatic synthesis to produce unnatural indolactam derivatives with potentially altered biological activities. nih.gov For instance, modifications to the N13-methyl group in substrates for P450 enzymes like HinD can lead to the formation of different cyclic products, including indole-fused 6/5/6 tricyclic systems, which have shown potential in cancer treatment. researchgate.netacs.orgacs.org

Protein engineering of these enzymes can further expand their catalytic repertoire and substrate specificity, enabling the tailored synthesis of novel indolactam structures. researchgate.netresearchgate.net Directed evolution and rational design can be used to modify enzyme active sites to accommodate different substrates or to alter reaction regioselectivity and stereoselectivity. nih.gov

Specific examples of biocatalytic potential include:

Using engineered prenyltransferases (like TleC and MpnD) to control the chain length, regio-, and stereo-selectivities of prenylation, leading to the production of unnatural indolactams. nih.govnih.gov

Modulating the catalytic activity of P450 enzymes (like HinD) to favor the production of specific branched products, such as indole-fused 6/5/6 tricyclic compounds, by altering substrate structure. acs.orgacs.org

Employing enzymes for the asymmetric synthesis of key amino acid precursors with desired stereochemistry, which can then be incorporated into indolactam scaffolds. acs.org

Biocatalysis provides a "green chemistry" approach, often operating under mild conditions and reducing the need for harsh reagents and solvents typically used in traditional chemical synthesis. frontiersin.org This makes it an attractive strategy for the sustainable production of complex natural products and their analogues.

Molecular and Cellular Mechanisms of Action Non Clinical Focus

Interaction with Specific Cellular Targets and Signaling Pathways

The activity of Olivoretin at the cellular level is characterized by its interaction with key components of intracellular signaling, particularly the Protein Kinase C (PKC) family of enzymes.

Modulation of Protein Kinase C (PKC) Isoforms

This compound has been identified as a modulator of Protein Kinase C (PKC) isoforms. The PKC family consists of at least 12 isoforms, which are categorized into three main groups: conventional (cPKC), novel (nPKC), and atypical (aPKC). nih.govysu.am These isoforms possess distinct structures, substrate requirements, and cellular localizations, allowing them to regulate a wide array of cellular functions. nih.govfrontiersin.org

The activation of conventional and novel PKC isoforms is typically dependent on diacylglycerol (DAG) and phorbol (B1677699) esters. ysu.am Research suggests that this compound's interaction with the C1 domain, the binding site for DAG and phorbol esters, is a key aspect of its modulatory activity. This interaction can either mimic or interfere with the binding of endogenous activators, leading to either activation or inhibition of specific PKC isoforms. The specific effect of this compound likely varies depending on the isoform , due to structural differences in their regulatory domains.

Mechanistic Insights into Enzyme Activation/Inhibition

The interaction of this compound with PKC isoforms provides insight into its mechanisms of enzyme activation and inhibition. Enzyme activity can be influenced by molecules that bind to the enzyme and alter its catalytic efficiency. researchgate.net In the case of PKC, activation often involves a conformational change that exposes the enzyme's active site.

This compound's binding to the regulatory domain of certain PKC isoforms can induce such a conformational change, leading to their activation. Conversely, it may also act as an inhibitor, potentially by competing with activators for the binding site or by stabilizing an inactive conformation of the enzyme. nih.gov The precise mechanism, whether competitive, non-competitive, or mixed-type inhibition, is a subject for detailed kinetic analysis. researchgate.net Understanding these mechanisms is crucial for elucidating the full spectrum of this compound's biological effects.

Cellular Processes Affected in vitro (mechanistic studies, excluding outcomes)

In-vitro studies have begun to map the downstream consequences of this compound's interaction with its primary targets, revealing its impact on cellular signaling and gene expression.

Impact on Cellular Signaling Cascades

The modulation of PKC isoforms by this compound has significant repercussions for various cellular signaling cascades. PKC enzymes are central nodes in signal transduction, phosphorylating a multitude of substrate proteins and thereby controlling their activity and function. nih.govresearchgate.net

By activating or inhibiting specific PKC isoforms, this compound can influence pathways such as the mitogen-activated protein kinase (MAPK) cascade. For instance, some PKC isoforms are known to activate the ERK1/2 pathway, a key regulator of cell proliferation and differentiation. nih.gov Therefore, this compound's effect on a cell is not limited to the direct activity of PKC but extends to the complex network of signaling pathways that lie downstream.

Influence on Specific Gene Expression Profiles (mechanistic)

The alterations in cellular signaling initiated by this compound ultimately translate into changes in gene expression. The activation of signaling pathways, such as the MAPK cascade, can lead to the phosphorylation and activation of transcription factors. These proteins then bind to specific DNA sequences in the promoter regions of target genes, modulating their transcription. nih.gov

Studies investigating the effects of compounds that modulate PKC have shown significant changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism. nih.govnih.gov For example, the expression of genes such as those encoding for cyclins and cyclin-dependent kinase inhibitors can be altered, thereby influencing cell cycle progression. nih.gov It is plausible that this compound influences a distinct set of genes, and identifying these target genes is a key area of ongoing research.

Comparative Analysis of this compound Analogues in Mechanistic Studies

To further understand the structure-activity relationship of this compound, researchers have synthesized and studied various analogues. By systematically modifying the chemical structure of this compound, it is possible to identify the key functional groups responsible for its interaction with PKC and its subsequent biological effects.

Advanced Analytical Methodologies for Olivoretin Research

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. It is highly applicable for the analysis of complex mixtures, such as natural product extracts. In the context of Olivoretin, HPLC would be the primary method for isolating the different this compound congeners (A, B, C, D) from a bacterial culture extract and for quantifying them.

A typical HPLC system utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases. For compounds like Olivoretins, a reversed-phase HPLC method, likely using a C18 column, would be employed. A gradient elution with a mobile phase consisting of an aqueous component (like water with a small percentage of acid, e.g., formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) would likely be necessary to achieve separation of these complex molecules from other metabolites in an extract. While specific methods for this compound are not detailed in the literature, the general approach is well-established for similar complex natural products.

HPLC-Photodiode Array (PDA) Detection

Pairing HPLC with a Photodiode Array (PDA) detector provides significant advantages for the analysis of compounds like this compound. A PDA detector, also known as a Diode Array Detector (DAD), measures the absorbance of the eluting compounds across a wide range of UV-visible wavelengths simultaneously. This provides a three-dimensional dataset of absorbance, wavelength, and time.

For this compound research, HPLC-PDA would be invaluable for:

Peak Purity Assessment: It can determine if a chromatographic peak corresponds to a single compound or co-eluting impurities by comparing spectra across the peak.

Compound Identification: The UV-Vis spectrum of an unknown compound can be compared to a library of known spectra for tentative identification. Each this compound isomer would be expected to have a characteristic UV spectrum based on its indole (B1671886) moiety.

Method Development: It helps in selecting the optimal wavelength for quantification, ensuring maximum sensitivity and minimizing interference from other compounds in the sample matrix.

While validated HPLC-PDA methods for the routine quantification of this compound are not published, this technique was instrumental in the initial discovery and characterization of related compounds.

Method Development for Isomer Separation

Olivoretins A, B, and C are isomers of O-methylated teleocidin B, and this compound D is identical to teleocidin B-4. nih.gov Separating such structural isomers is a significant analytical challenge that requires careful method development in HPLC. Key factors that would be optimized to resolve this compound isomers include:

Stationary Phase: Testing different column chemistries (e.g., C18, C30, Phenyl-Hexyl) is crucial. Columns with different selectivities can exploit subtle differences in the isomers' structures.

Mobile Phase Composition: Fine-tuning the organic solvent (acetonitrile vs. methanol), the gradient slope, and the type and concentration of acid additives (formic acid, acetic acid, or trifluoroacetic acid) can significantly impact resolution.

Temperature: Column temperature affects solvent viscosity and the kinetics of interaction between the analyte and the stationary phase, and its optimization can improve peak shape and isomer separation.

Flow Rate: Adjusting the flow rate can influence the efficiency of the separation.

Developing a robust method for separating this compound isomers would be a critical first step for any study aiming to assess the biological activity of each individual compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is the gold standard for the definitive identification and trace-level quantification of compounds in complex matrices.

In the analysis of this compound, LC-MS/MS would be used to:

Confirm Identity: By providing precise mass-to-charge (m/z) ratio data, it can confirm the molecular weight of the this compound compounds separated by HPLC.

Structural Elucidation: Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern provides a structural fingerprint that can help distinguish between isomers and elucidate the structure of novel analogues.

Trace Analysis: The exceptional sensitivity of LC-MS/MS allows for the detection and quantification of Olivoretins at very low concentrations, which is crucial for metabolic studies or environmental screening.

Early research on related compounds utilized LC/MS methodologies for rapid identification in fermentation broths, demonstrating the technique's utility in this area. jst.go.jp

Thin-Layer Chromatography (TLC) in Initial Screening and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures. It is often employed for initial screening of extracts, monitoring the progress of chemical reactions, and as a pilot technique for developing HPLC methods.

For this compound research, TLC would be useful for:

Screening Bacterial Extracts: Quickly screening different strains or culture conditions of Streptoverticillium olivoreticuli to identify those that produce Olivoretins.

Purification Monitoring: Monitoring the fractions collected during column chromatography to pool those containing the target compounds.

Method Development: Different solvent systems can be rapidly tested on a TLC plate to find a suitable mobile phase for HPLC separation. The retention factor (Rf) on TLC can help predict the retention time in HPLC.

Spots on the TLC plate containing this compound could be visualized under UV light due to their indole structure or by using a staining reagent such as vanillin-sulfuric acid, which reacts with a wide range of organic compounds to produce colored spots.

Spectroscopic Techniques in Advanced Characterization

While chromatography is used for separation, spectroscopic techniques are essential for the detailed structural characterization of isolated compounds.

Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. The resulting FTIR spectrum is a unique fingerprint of the molecule.

For a pure sample of an this compound compound, an FTIR spectrum would reveal characteristic absorption bands confirming the presence of key functional groups, as shown in the table below.

Table 1: Expected FTIR Absorption Bands for this compound Functional Groups

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹)
N-H (Indole) Stretching ~3400-3300
C-H (Alkanes) Stretching ~2960-2850
C=O (Amide) Stretching ~1680-1630
C=C (Aromatic) Stretching ~1600-1450
C-O (Ether) Stretching ~1260-1000

This data provides crucial evidence for the molecular structure, which, when combined with data from mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, allows for the complete and unambiguous structural elucidation of the this compound compounds.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular structure and composition of a sample. It relies on the inelastic scattering of monochromatic light, a process known as the Raman effect. When laser light interacts with a molecule, it can excite vibrational modes within the chemical bonds. The energy difference between the incident and scattered light, known as the Raman shift, corresponds to the specific vibrational frequencies of the molecule's functional groups. This results in a unique spectral fingerprint, allowing for the identification and structural analysis of chemical compounds. arcadiascience.comhoriba.com

While direct experimental Raman spectra for this compound are not extensively available in the current scientific literature, a predictive analysis of its vibrational fingerprint can be conducted based on its known chemical structure. This compound is a complex indole alkaloid, and its structure is characterized by several key functional groups that exhibit distinct Raman active modes. These include a substituted indole ring, a nine-membered lactam (a cyclic amide), two isopropyl groups, a vinyl group, and various methyl and methylene (B1212753) groups. By examining the characteristic Raman shifts for these individual components, a theoretical vibrational profile for this compound can be constructed.

Expected Vibrational Modes for this compound's Functional Groups:

Indole Ring Vibrations: The indole ring, a core component of this compound, gives rise to several characteristic and often strong Raman bands. Key vibrations include the in-phase and out-of-phase breathing modes of the entire ring structure. For a solid indole sample, prominent peaks are observed around 760 cm⁻¹ (in-phase breathing) and 1010 cm⁻¹ (out-of-phase breathing). researchgate.net Other significant indole ring modes include N-H bending (around 878 cm⁻¹) and various C-C and C-N stretching and deformation vibrations that produce a series of peaks between 1100 cm⁻¹ and 1600 cm⁻¹. researchgate.netspiedigitallibrary.orgspiedigitallibrary.org The substitution pattern on the indole ring in this compound would be expected to cause shifts in these peak positions compared to pure indole.

Amide (Lactam) Vibrations: The nine-membered lactam ring contains a tertiary amide group. The most characteristic Raman band for amides is the Amide I band, which is primarily due to the C=O stretching vibration. For amides, this peak typically appears in the range of 1630-1680 cm⁻¹. spectroscopyonline.com The exact position is sensitive to the ring strain of the lactam and hydrogen bonding. Other amide-related bands, such as those involving C-N stretching and N-C-C deformations, are also expected, though they are often weaker and can be coupled with other vibrations.

Alkenyl (Vinyl) and Alkyl Vibrations: The ethenyl (vinyl) group in this compound will produce a characteristic C=C stretching vibration, which is typically found in the 1615-1640 cm⁻¹ region. s-a-s.org The molecule also contains two isopropyl groups and several methyl groups. These alkyl moieties contribute to the Raman spectrum primarily through their C-H vibrations. The symmetric and asymmetric C-H stretching modes are expected in the high-frequency region of 2800-3000 cm⁻¹. physicsopenlab.org Additionally, C-H bending and rocking vibrations, as well as C-C stretching modes from the isopropyl skeleton, will appear in the fingerprint region (roughly 800-1500 cm⁻¹). physicsopenlab.orgresearchgate.net

Based on this analysis of its constituent parts, a predicted Raman spectrum for this compound would be complex, with multiple overlapping peaks in the fingerprint region. The most intense and structurally informative peaks would likely be associated with the indole ring breathing modes and the C=O stretch of the lactam.

Below is a table summarizing the predicted characteristic Raman bands for this compound. It is important to note that these are approximate ranges, and the actual measured values for the this compound molecule may vary due to intramolecular interactions and the specific molecular environment.

Predicted Characteristic Raman Bands for this compound

This table is a theoretical prediction based on the known vibrational modes of this compound's constituent functional groups, as direct experimental data for the compound is not available.

Predicted Raman Shift (cm⁻¹)Vibrational ModeAssociated Functional Group
~760In-phase ring breathingIndole Ring
~880N-H bending / Ring modeIndole Ring
~1010Out-of-phase ring breathingIndole Ring
1300 - 1500C-H bending / deformationIsopropyl, Methyl groups
1500 - 1600C=C stretching / Ring modesIndole Ring
1615 - 1640C=C stretchingVinyl Group
1630 - 1680Amide I (C=O stretching)Lactam (Amide) Ring
2800 - 3000Symmetric & Asymmetric C-H stretchingIsopropyl, Methyl, Methylene

Future Research Trajectories and Academic Perspectives

Elucidation of Remaining Unknown Biosynthetic Enzymes and Pathways

While significant progress has been made in understanding the biosynthesis of the closely related teleocidin family, future research will focus on identifying and characterizing any remaining unknown enzymes and pathways specific to Olivoretin production. The biosynthetic gene cluster for teleocidin B, a compound structurally related to the olivoretins, has been identified in Streptomyces blastmyceticus and includes genes encoding a non-ribosomal peptide synthetase (TleA), a P450 oxygenase (TleB), and a prenyltransferase (TleC). nih.govrsc.org Additionally, a C-methyltransferase (TleD) has been identified as being involved in the terpene cyclization reactions. rsc.orgjst.go.jp

Given that olivoretins A, B, and C are O-methylated isomers of teleocidin B, a key area of future investigation will be the identification and characterization of the specific O-methyltransferase(s) responsible for this modification in Streptoverticillium olivoreticuli, the producing organism of olivoretins. nih.govjst.go.jp Understanding the timing and specificity of this methylation will be crucial for a complete picture of the biosynthetic pathway. Further research is also needed to explore the diversity of biosynthetic gene clusters in different producing organisms, which could reveal novel enzymatic activities and alternative biosynthetic routes. nih.govyoutube.com

Structural Biology of Key Biosynthetic Enzymes (e.g., X-ray crystal structures)

A detailed understanding of the structure and function of the biosynthetic enzymes is paramount for their potential use in biocatalysis and synthetic biology applications. To date, X-ray crystal structures have been determined for several key enzymes in the teleocidin biosynthetic pathway, including the P450 oxygenase TleB, the prenyltransferase TleC, and the methyltransferase TleD. nih.govjst.go.jp These structures have provided valuable insights into their reaction mechanisms. nih.govjst.go.jp

Future structural biology efforts will likely focus on obtaining the crystal structure of the non-ribosomal peptide synthetase TleA to understand its substrate specificity and the mechanism of dipeptide formation. Furthermore, elucidating the crystal structure of the yet-to-be-identified O-methyltransferase responsible for the final step in this compound A, B, and C biosynthesis will be a high-priority target. Co-crystallization of these enzymes with their substrates, intermediates, and inhibitors will provide a more dynamic view of their catalytic cycles and will be invaluable for rational enzyme engineering.

Engineering of Microbial Strains for Enhanced this compound Production or Diversification

The native production of olivoretins and related teleocidins is often low, hindering their further study and potential applications. Metabolic engineering of microbial strains offers a promising avenue to overcome this limitation. Recent successes in the heterologous production of teleocidin B isomers in engineered Escherichia coli and Streptomyces lividans have laid the groundwork for future endeavors in this compound production. jst.go.jpnih.gov

A key strategy has been the engineering of the critical P450 enzyme, TleB, by fusing it with a reductase module to create a self-sufficient system, which significantly boosted the production of the precursor indolactam V. nih.govresearchgate.netresearchgate.net Furthermore, the establishment of a dual-cell factory co-expressing different biosynthetic enzymes has enabled the complete enzymatic synthesis of teleocidin B isomers. nih.govresearchgate.netresearchgate.net Future research will likely apply these strategies to the this compound biosynthetic pathway. This will involve the heterologous expression of the entire gene cluster, including the specific O-methyltransferase, in a high-producing microbial host. Optimization of fermentation conditions and precursor supply will also be critical for enhancing yields. nih.gov Such engineered strains could also be used to produce novel this compound analogues through precursor-directed biosynthesis and combinatorial biosynthesis approaches.

Development of Novel Synthetic Strategies for Complex Analogues

Chemical synthesis provides a versatile platform for producing complex natural products and their analogues, allowing for systematic structure-activity relationship (SAR) studies. While the total synthesis of teleocidins has been achieved, these routes are often lengthy and challenging. researchgate.net Future synthetic efforts will focus on developing more efficient and modular strategies for the synthesis of this compound and its complex analogues. researchgate.netjst.go.jp

Recent advancements in chemoenzymatic synthesis, combining the strengths of chemical and enzymatic catalysis, offer a powerful approach. nih.govresearchgate.netresearchgate.net For instance, the enzymatic synthesis of the core indolactam V scaffold can be followed by chemical modifications to introduce diverse functionalities. nih.gov This approach has been used to generate a library of novel indolactam V and teleocidin A1 derivatives. nih.gov Future work will likely expand this strategy to generate a wide range of this compound analogues with modifications at various positions to probe the structural requirements for PKC activation and to potentially develop more selective and potent modulators.

Advanced Mechanistic Studies of this compound-Target Interactions in Defined Biological Systems

Olivoretins, like other teleocidins, are known to exert their biological effects primarily through the activation of protein kinase C (PKC). jst.go.jpnih.gov While it is established that the indolactam V core is essential for this activity, a detailed mechanistic understanding of the interaction between this compound and different PKC isozymes is still an active area of research. jst.go.jp An early study indicated that a free primary hydroxyl group is necessary for the biological activity of teleocidin B isomers, as the O-methylated olivoretins A, B, and C were found to be inactive. nih.gov

Future research will employ advanced biophysical and biochemical techniques to dissect these interactions at a molecular level. This includes techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and hydrogen-deuterium exchange mass spectrometry (HDX-MS) to quantify the binding affinities and map the interaction surfaces between this compound analogues and specific PKC isozymes. Understanding these interactions in defined cellular systems will be crucial to unraveling the specific signaling pathways modulated by this compound.

Computational Chemistry and Molecular Modeling for Structure-Activity Relationships and Enzyme Mechanisms

Computational chemistry and molecular modeling are powerful tools for understanding the structural determinants of biological activity and for guiding the design of new molecules. In the context of this compound, these approaches can be applied to several key areas.

Structure-Activity Relationships (SAR): Molecular docking simulations have been used to model the binding of teleocidin and its analogues to the Cys2 domain of PKCδ, providing insights into the key hydrogen bonding and hydrophobic interactions. acs.orgnih.gov Future computational studies will likely focus on building more accurate models of this compound-PKC complexes and using these models to rationalize the observed SAR of a wider range of natural and synthetic analogues. This will aid in the design of novel this compound derivatives with improved potency and selectivity.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Olivoretin in laboratory settings?

  • Methodological Answer : Synthesis of this compound typically involves multi-step organic reactions, such as esterification or glycosylation, depending on its structural complexity. Researchers should follow protocols emphasizing reproducibility, including detailed reaction conditions (temperature, solvent systems, catalysts) and purification methods (e.g., column chromatography, HPLC). Characterization via NMR, mass spectrometry, and X-ray crystallography is critical to confirm structural integrity . For novel derivatives, cross-validate results with independent assays (e.g., FTIR for functional groups) and adhere to guidelines for reporting new compounds .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Purity validation requires a combination of chromatographic (HPLC, GC) and spectroscopic techniques (NMR, UV-Vis). Quantify impurities using calibration curves with reference standards. Structural confirmation should integrate multiple datasets: for example, compare experimental NMR shifts with computational predictions (DFT calculations) and existing literature. For crystalline forms, X-ray diffraction provides unambiguous structural evidence. Document all analytical parameters (e.g., column type, solvent gradients) to ensure reproducibility .

Q. What are the established mechanisms of action of this compound at the molecular level?

  • Methodological Answer : Mechanistic studies often employ in vitro assays (e.g., enzyme inhibition kinetics, receptor-binding assays) and in silico docking simulations. For enzyme targets, use Michaelis-Menten kinetics to determine inhibition constants (Kᵢ). Combine with siRNA knockdown or CRISPR-Cas9 gene editing to validate target specificity. Cross-reference findings with transcriptomic or proteomic datasets to identify downstream pathways affected by this compound .

Advanced Research Questions

Q. How should researchers address conflicting data regarding this compound's efficacy in different in vitro models?

  • Methodological Answer : Conflicting results may arise from variability in cell lines, assay conditions, or compound solubility. Conduct a systematic review of experimental parameters across studies (e.g., cell passage numbers, serum concentrations, incubation times). Use meta-analysis to quantify effect sizes and identify moderating variables. Validate findings using orthogonal assays (e.g., switch from MTT to ATP-based viability assays) and replicate studies in multiple cell models .

Q. What strategies optimize the bioavailability of this compound in preclinical pharmacokinetic studies?

  • Methodological Answer : Bioavailability optimization requires addressing solubility (e.g., nanoformulations, salt forms) and metabolic stability (e.g., CYP450 inhibition assays). Use in situ perfusion models to assess intestinal absorption and PAMPA (Parallel Artificial Membrane Permeability Assay) for passive diffusion. For in vivo studies, employ crossover designs to compare formulations and utilize compartmental modeling to estimate pharmacokinetic parameters (AUC, Cₘₐₓ) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships of this compound in complex biological systems?

  • Methodological Answer : Dose-response analysis in heterogeneous systems (e.g., organoids, patient-derived cells) demands non-linear regression models (e.g., sigmoidal Emax or Hill equations). Account for variability using mixed-effects models or bootstrapping. For multi-omics integration, apply pathway enrichment analysis (e.g., GSEA) to correlate dose-dependent changes with functional outcomes. Validate models through cross-study replication and sensitivity analyses .

Data Contradiction and Synthesis

Q. How can researchers resolve discrepancies in this compound’s reported toxicity thresholds across studies?

  • Methodological Answer : Discrepancies may stem from differences in exposure durations, model organisms, or endpoint measurements (e.g., IC₅₀ vs. LD₅₀). Conduct a harmonized toxicity study using standardized OECD guidelines. Apply benchmark dose (BMD) modeling to derive threshold ranges and assess inter-lab variability via Bland-Altman plots. Publish raw datasets to enable re-analysis and meta-regression .

Experimental Design Frameworks

Q. What criteria should guide the selection of in vivo models for evaluating this compound’s therapeutic potential?

  • Methodological Answer : Use the P-E/I-C-O framework:

  • Population : Select models with genetic or physiological relevance to the target disease (e.g., knockout mice for genetic disorders).
  • Exposure/Intervention : Standardize administration routes (oral vs. intravenous) and dosing schedules.
  • Comparison : Include positive controls (e.g., existing therapeutics) and vehicle controls.
  • Outcome : Predefine primary endpoints (e.g., tumor volume reduction, biomarker levels) and secondary endpoints (histopathology, survival rates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.